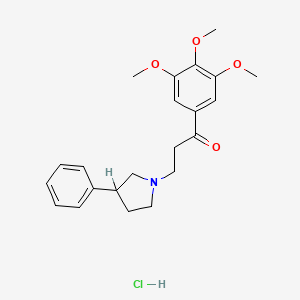
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive function and increase focus and attention.
Mechanism Of Action
The exact mechanism of action of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two important neurotransmitters that play a role in regulating mood, attention, and motivation. By increasing the levels of these neurotransmitters in the brain, 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride can enhance cognitive function and improve mood.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride are complex and varied. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects if taken in high doses. Additionally, 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride can cause changes in brain function, including alterations in the release and uptake of neurotransmitters.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride in lab experiments is its ability to enhance cognitive function and increase focus and attention. This can be useful in a variety of research settings, including those involving memory retention, learning, and decision-making. However, there are also limitations to using 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride in lab experiments. For example, its potential for abuse and dependence can make it difficult to control dosages and ensure the safety of study participants.
Future Directions
There are many potential future directions for research on 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride. One area of interest is its potential use in treating cognitive disorders such as ADHD and dementia. Additionally, researchers may investigate the long-term effects of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride on brain function and the potential for addiction and dependence. Finally, there may be opportunities to develop new and more effective versions of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride that have fewer side effects and greater therapeutic potential.
Conclusion:
In conclusion, 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride, or 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride, is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive function and increase focus and attention. While there is still much to learn about its mechanism of action and potential applications, 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride holds great promise as a tool for improving cognitive function and treating a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenyl-2-propanone in the presence of pyrrolidine and acetic anhydride. The resulting product is then purified and converted to the hydrochloride salt form. The synthesis of 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride has been extensively studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. It has been shown to improve cognitive function, increase focus and attention, and enhance memory retention. Additionally, 3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride has been investigated for its potential use in treating depression, anxiety, and other mood disorders.
properties
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4.ClH/c1-25-20-13-18(14-21(26-2)22(20)27-3)19(24)10-12-23-11-9-17(15-23)16-7-5-4-6-8-16;/h4-8,13-14,17H,9-12,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNICKFKXZDTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCC(C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1-pyrrolidinyl)-1-(3,4,5-trimethoxyphenyl)-1-propanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

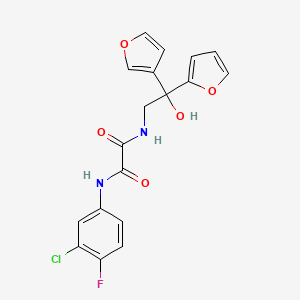
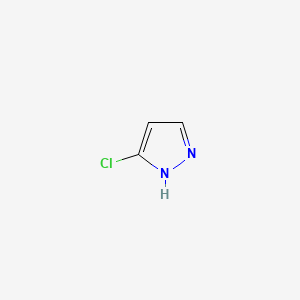

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)
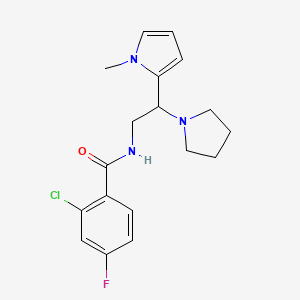
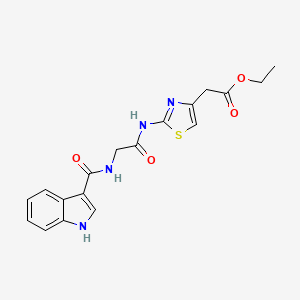
![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)
![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

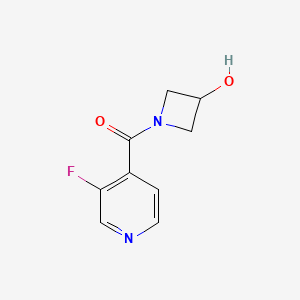
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)
![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)